4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

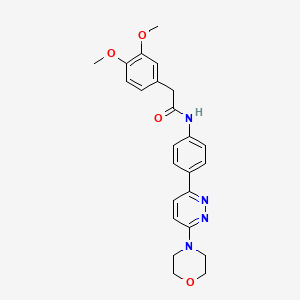

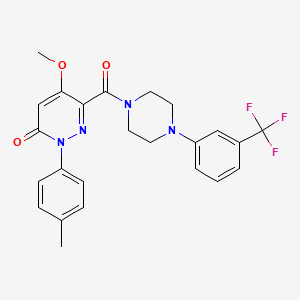

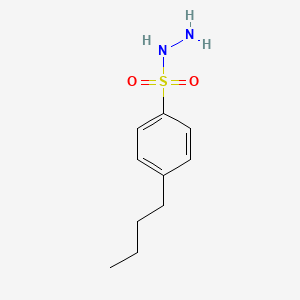

4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate is a chemical compound with the molecular formula C22H17NO6S and a molecular weight of 423.44 . It is also known by the synonym 1-Anthracenesulfonic acid, 8a,9,10,10a-tetrahydro-9,10-dioxo-, 4-(acetylamino)phenyl ester .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 50 bonds, consisting of 33 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 7 double bonds, and 12 aromatic bonds . It also contains 4 six-membered rings, 2 ten-membered rings, 1 secondary amide (aliphatic), 2 ketones (aromatic), and 1 sulfonate (thio) .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 736.7±60.0 °C . It has a predicted density of 1.437±0.06 g/cm3 . The predicted pKa value is 13.99±0.70 .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity Compounds derived from similar anthracene structures have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized from 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, such as thiazolidinones and thiophenes, have shown promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).

Photocatalytic Applications Anthracene derivatives have also been utilized in photocatalytic applications, such as in the strongly reducing anthracene catalysts for metal-free visible-light photocatalytic fluoroalkylation. This application highlights the anthracene's potential in facilitating radical fluoroalkylation under visible light irradiation (Noto, Tanaka, Koike, & Akita, 2018).

Chemical Sensing and Selectivity Further research has shown that oxidation of anthracene derivatives to sulfoxides changes their selectivity, particularly in sensing applications. Such compounds have demonstrated enhanced selectivity for certain metal ions, highlighting their utility in chemical sensing and selectivity enhancements (Mariappan, Alaparthi, Richards, & Sykes, 2019).

Catalysis and Organic Synthesis The structural modification of anthracene derivatives has been explored for catalytic applications and organic synthesis. For example, the synthesis of water-soluble symmetric 9,10-disubstituted anthracenes through palladium-catalyzed coupling demonstrates the adaptability of anthracene derivatives in synthesizing complex molecules (Zeng & King, 2002).

Drug Development and Cytotoxicity Anthracene sulfonate derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, indicating potential applications in drug development and the study of novel anticancer agents. Such studies contribute to understanding the structure-activity relationships crucial for designing effective anticancer drugs (El‐serwy et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

(4-acetamidophenyl) 9,10-dioxo-8a,10a-dihydroanthracene-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO6S/c1-13(24)23-14-9-11-15(12-10-14)29-30(27,28)19-8-4-7-18-20(19)22(26)17-6-3-2-5-16(17)21(18)25/h2-12,16-17H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUIFQDURWZBRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C(=O)C4C=CC=CC4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2981742.png)

![[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate](/img/structure/B2981744.png)

![N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2981746.png)

![5-(4-chlorobenzyl)-7-(4-fluorobenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2981750.png)

![N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)